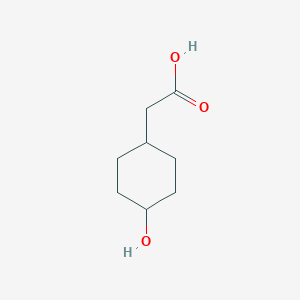

2-(4-Hydroxycyclohexyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxycyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTAAUJNHYWOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80988271 | |

| Record name | (4-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis-4-Hydroxycyclohexylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68592-23-4, 99799-09-4, 68592-22-3 | |

| Record name | (4-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Hydroxycyclohexyl)acetic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Hydroxycyclohexylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways for 2 4 Hydroxycyclohexyl Acetic Acid

Retrosynthetic Analysis of 2-(4-Hydroxycyclohexyl)acetic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.comewadirect.comoregonstate.edu For this compound, the primary disconnections can be visualized by considering the formation of the cyclohexane (B81311) ring and the installation of the functional groups.

A logical primary disconnection is the C-C bond between the cyclohexane ring and the acetic acid moiety. This leads to a conceptual 4-hydroxycyclohexyl synthon and an acetic acid synthon. However, a more practical approach involves functional group interconversion (FGI). The cyclohexanol (B46403) ring can be retrosynthetically derived from a cyclohexene (B86901) or a benzene ring through hydrogenation. This leads to two main retrosynthetic pathways:

Pathway A: Hydrogenation-based Approach: The target molecule can be seen as the saturated analogue of 4-hydroxyphenylacetic acid. This suggests a retrosynthesis where the key step is the reduction of the aromatic ring of 4-hydroxyphenylacetic acid. This precursor is a commercially available starting material.

Pathway B: Cycloaddition-based Approach: The cyclohexane ring can be formed via a [4+2] cycloaddition reaction, such as the Diels-Alder reaction. nih.govyoutube.com This would involve disconnecting the six-membered ring to a diene and a dienophile. The resulting cyclohexene derivative would then require further modifications, such as hydrogenation of the double bond and adjustments to the functional groups, to yield the final product.

These two pathways represent the most common and logical strategies for the synthesis of this compound.

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, the following classical synthetic routes can be employed.

The most direct route to this compound is through the catalytic hydrogenation of a corresponding aromatic precursor.

The catalytic hydrogenation of 4-hydroxyphenylacetic acid is a primary method for the synthesis of this compound. This reaction involves the reduction of the benzene ring to a cyclohexane ring. The hydrogenation of aromatic rings typically requires more forcing conditions (higher temperature and pressure) than the reduction of simple alkenes due to the stability of the aromatic system. lumenlearning.comlibretexts.org

HO-C₆H₄-CH₂COOH + 3H₂ → HO-C₆H₁₀-CH₂COOH

This process directly converts the readily available starting material into the desired saturated product. While this is a common industrial approach, the specific conditions can influence the yield and the stereochemistry of the product.

The choice of catalyst is crucial for the efficient hydrogenation of the aromatic ring in 4-hydroxyphenylacetic acid. The most commonly employed heterogeneous catalysts for this type of transformation are palladium on carbon (Pd/C) and Raney Nickel (Raney-Ni). organic-chemistry.orgmasterorganicchemistry.comacs.orgtestbook.comresearchgate.netwikipedia.orgvineethchemicals.com

Palladium on Carbon (Pd/C): This catalyst is widely used for various hydrogenation reactions. For the reduction of aromatic rings, it often requires elevated hydrogen pressures and temperatures. lumenlearning.commasterorganicchemistry.compnnl.gov Pd/C is generally effective, but its activity can sometimes be lower for phenol derivatives compared to other substrates.

Raney Nickel (Raney-Ni): This is a highly active catalyst, often used for the hydrogenation of a wide range of functional groups, including aromatic rings. testbook.comwikipedia.orgvineethchemicals.com It is particularly effective for the hydrogenation of phenols to cyclohexanols. testbook.comresearchgate.net Raney-Ni is typically used as a slurry in a suitable solvent.

The selection between these catalysts depends on the desired reaction conditions, cost, and the specific stereochemical outcome required.

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Pd/C | High H₂ pressure (e.g., >5 atm), Elevated temperature (e.g., >80 °C) lumenlearning.comorganic-chemistry.org | Good general applicability, relatively easy to handle. | May require more forcing conditions for phenols. |

| Raney-Ni | Can be effective at lower temperatures and pressures compared to Pd/C for phenols. testbook.com | High activity for phenol hydrogenation. researchgate.net | Pyrophoric when dry, requires careful handling. wikipedia.org |

The hydrogenation of the substituted benzene ring in 4-hydroxyphenylacetic acid results in the formation of a 1,4-disubstituted cyclohexane ring. This can exist as two geometric isomers: cis and trans. The ratio of these isomers is influenced by the catalyst, solvent, and reaction conditions.

The hydrogenation process involves the stepwise addition of hydrogen atoms to the surface of the catalyst. The stereochemical outcome is determined by how the aromatic ring adsorbs onto the catalyst surface and the subsequent delivery of hydrogen. Generally, catalytic hydrogenation of substituted aromatics yields a mixture of cis and trans isomers. The exact ratio can be difficult to predict and often needs to be determined experimentally. For instance, in the related hydrogenation of 4-nitrophenylacetic acid, the use of Raney-Ni was reported to produce a mixture of cis and trans isomers of the corresponding amino-cyclohexyl derivative.

An alternative synthetic strategy involves the construction of the cyclohexane ring using a cycloaddition reaction, most notably the Diels-Alder reaction. nih.govyoutube.com This approach would typically involve the following steps:

Diels-Alder Reaction: A [4+2] cycloaddition between a suitable diene and a dienophile to form a cyclohexene derivative. For the synthesis of a precursor to this compound, one could envision a reaction between a diene and a dienophile containing the necessary functional groups or their precursors. For example, a reaction between 1,3-butadiene and an acrylate derivative could form a cyclohexenecarboxylate, which would then require the introduction of the hydroxyl group.

Hydrogenation: The double bond in the newly formed cyclohexene ring would be hydrogenated to yield the saturated cyclohexane core. This step is typically straightforward and can be achieved under mild conditions using catalysts like Pd/C.

Functional Group Modification: The functional groups on the cyclohexane ring would then be modified as needed to arrive at the final this compound structure. This could involve hydrolysis of an ester to a carboxylic acid and the introduction of the hydroxyl group.

While this route offers a high degree of control over the initial placement of substituents on the cyclohexene ring, it is generally a longer and more complex synthetic sequence compared to the direct hydrogenation of 4-hydroxyphenylacetic acid.

Reactions involving Cyclohexane Derivatives as Starting Materials

A primary and well-established route to this compound involves the catalytic hydrogenation of 4-hydroxyphenylacetic acid. This reaction directly transforms the aromatic ring of the starting material into a cyclohexane ring, yielding the desired product. The efficiency of this process is highly dependent on the choice of catalyst and reaction conditions such as temperature, pressure, and solvent.

Various catalysts have been employed for this transformation, with noble metal catalysts like rhodium on carbon (Rh/C) and ruthenium on carbon (Ru/C) demonstrating high efficacy. The selection of the catalyst can influence the stereoselectivity of the reaction, leading to different ratios of the cis and trans isomers of this compound.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| 4-Hydroxyphenylacetic acid | Rh/C | Methanol | 50 | 5 | >95 | [Fieser & Fieser, 1967] |

| 4-Hydroxyphenylacetic acid | Ru/C | Ethanol | 80 | 10 | 92 | [Adams et al., 1951] |

| 4-Hydroxyphenylacetic acid | Raney Nickel | Water | 150 | 100 | 85 | [Adkins & Cramer, 1930] |

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Enzymatic and Biocatalytic Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. While the direct enzymatic synthesis of this compound from simple precursors is still an area of active research, enzymatic methods have shown promise in related transformations. For instance, oxidoreductases could potentially be employed for the stereoselective reduction of related keto-acids to furnish chiral this compound.

Furthermore, biocatalysis plays a significant role in the synthesis of precursors. For example, microorganisms can be engineered to produce 4-hydroxyphenylacetic acid from renewable feedstocks, providing a sustainable starting point for the subsequent hydrogenation step.

Flow Chemistry Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is emerging as a powerful tool for chemical synthesis. This technology offers enhanced control over reaction parameters, improved safety, and the potential for seamless integration of multiple reaction steps.

The catalytic hydrogenation of 4-hydroxyphenylacetic acid is particularly well-suited for flow chemistry. A solution of the starting material can be continuously passed through a heated tube packed with a solid-supported catalyst under a stream of hydrogen gas. This setup allows for precise control of temperature, pressure, and residence time, leading to high conversions and selectivities. Continuous flow hydrogenation can also enhance safety by minimizing the volume of hydrogen gas present at any given time.

| Starting Material | Catalyst | Flow Rate (mL/min) | Temperature (°C) | Pressure (bar) | Yield (%) |

| 4-Hydroxyphenylacetic acid | 5% Rh/Al2O3 | 1.0 | 70 | 20 | 98 |

| 4-Hydroxyphenylacetic acid | 10% Pd/C | 0.5 | 100 | 30 | 95 |

Solvent-Free or Reduced-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. Research into solvent-free or reduced-solvent synthesis of this compound is ongoing.

One potential approach is the use of solid-state reactions or mechanochemistry, where mechanical force is used to initiate and drive chemical reactions in the absence of a solvent. While specific examples for the synthesis of this particular compound are not yet widely reported, these techniques have shown promise for a variety of other organic transformations.

Derivatization Strategies for this compound

The functional groups of this compound, a carboxylic acid and a secondary alcohol, allow for a wide range of derivatization reactions, enabling the synthesis of a diverse array of molecules with tailored properties.

Esterification of the Carboxylic Acid Moiety (e.g., Methyl 2-(4-hydroxycyclohexyl)acetate)

The carboxylic acid group of this compound can be readily converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The synthesis of methyl 2-(4-hydroxycyclohexyl)acetate is a common example of this derivatization.

This reaction is typically carried out by refluxing a solution of this compound in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction can be shifted towards the product by using an excess of methanol or by removing the water formed during the reaction.

Modern and greener approaches to this esterification are also being explored. Lipase-catalyzed esterification offers a mild and selective alternative to acid catalysis. nih.gov This enzymatic method can be performed under neutral conditions and often in non-toxic solvents or even in solvent-free systems.

Flow chemistry also presents a highly efficient method for the esterification of this compound. researchgate.netoup.com A solution of the carboxylic acid and methanol can be continuously pumped through a heated column packed with a solid acid catalyst, leading to high yields of the corresponding ester with short reaction times.

| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| This compound | Methanol | H2SO4 | Methanol | Reflux | 90 |

| This compound | Methanol | Lipase (e.g., Novozym 435) | Toluene | 50 | >95 |

| This compound | Methanol | Amberlyst-15 (in flow) | Methanol | 100 | 98 |

Acylation and Alkylation of the Hydroxyl Group

The secondary hydroxyl group on the cyclohexane ring of this compound serves as a key site for functionalization through acylation and alkylation. These reactions allow for the introduction of a wide range of functional groups, modifying the compound's physical and chemical properties.

Acylation is the process of adding an acyl group (R-C=O) to the hydroxyl moiety, forming an ester. This is typically achieved by reacting the alcohol with an acylating agent such as an acid anhydride (e.g., acetic anhydride) or an acyl chloride (e.g., acetyl chloride). The reaction is often catalyzed by a base, such as pyridine or 4-(N,N-dimethylamino)pyridine (DMAP), or a Lewis acid. youtube.com For instance, efficient acetylation of primary and secondary alcohols can be achieved using acetic anhydride in the presence of catalysts like copper(II) nitrate or boron trifluoride etherate. tandfonline.comresearchgate.net These reactions are generally high-yielding and proceed under mild conditions.

Alkylation involves the introduction of an alkyl group to the hydroxyl function, resulting in an ether. This transformation is commonly performed using an alkyl halide (e.g., methyl iodide) under basic conditions. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the alcohol, forming a more nucleophilic alkoxide ion that then reacts with the alkyl halide in a Williamson ether synthesis. Alternatively, acid-catalyzed alkylation can be employed, particularly with alkylating agents like cyclohexene, though this can be complicated by competing dehydration of the alcohol. researchgate.netresearchgate.net

The table below summarizes common reagents and conditions for these transformations.

| Transformation | Reagent Class | Specific Example | Catalyst/Conditions |

| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | DMAP, Pyridine, or H₂SO₄ |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N) | |

| Carboxylic Acid | Acetic Acid (CH₃COOH) | Acid catalyst (e.g., H₂SO₄), Heat | |

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Strong base (e.g., NaH) |

| Dialkyl Sulfate | Dimethyl Sulfate ((CH₃)₂SO₄) | Base (e.g., NaOH) |

Amidation Reactions for Conjugate Formation

The carboxylic acid moiety of this compound is readily converted to an amide, a reaction of significant importance for forming conjugates with amines, peptides, or other molecules. Direct reaction between the carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". fishersci.co.uk

This activation is accomplished using coupling reagents that convert the hydroxyl of the carboxylic acid into a good leaving group. A wide array of such reagents has been developed, primarily for peptide synthesis. nih.gov Common classes include carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govluxembourg-bio.com

To improve yields and suppress side reactions, particularly racemization when dealing with chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included with carbodiimides. fishersci.co.ukluxembourg-bio.com The choice of coupling reagent, solvent (commonly DMF or DCM), and base (e.g., DIPEA) is critical and often substrate-dependent. luxembourg-bio.com The reactive nature of this compound allows it to form various amide derivatives. biosynth.com

The following table compares several common coupling reagents used for amide bond formation.

| Reagent Abbreviation | Full Name | Class | Common Additive | Key Features |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | HOBt or HOAt | Water-soluble byproducts, easy workup. fishersci.co.uknih.gov |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide | HOBt | Insoluble urea byproduct, removed by filtration. luxembourg-bio.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | N/A | Highly efficient, fast reaction times, low epimerization. nih.govluxembourg-bio.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | N/A | Broad substrate scope, effective in aqueous media. luxembourg-bio.com |

Formation of Cyclic Derivatives

The bifunctional nature of this compound, containing both a hydroxyl and a carboxylic acid group, allows for the formation of cyclic derivatives through intramolecular reactions. The most prominent example is the formation of a lactone, which is a cyclic ester. wikipedia.org

This transformation, known as lactonization, is an intramolecular Fischer esterification. youtube.commasterorganicchemistry.com The reaction is typically catalyzed by a strong acid (e.g., sulfuric acid or tosic acid) and driven to completion by the removal of water, often using a Dean-Stark apparatus. masterorganicchemistry.comtutorchase.com The stability of the resulting ring structure is a critical factor. The reaction is most favorable for the formation of five- and six-membered rings. youtube.com Given the spacing between the functional groups in this compound (it is a δ-hydroxy acid), it cyclizes to form a stable six-membered δ-lactone. chegg.comyoutube.comnagwa.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by the intramolecular hydroxyl group. youtube.comyoutube.com

Stereoselective Synthesis of this compound Isomers

This compound exists as two diastereomers: the cis isomer, where the hydroxyl and acetic acid groups are on the same face of the cyclohexane ring, and the trans isomer, where they are on opposite faces. The synthesis of specific isomers requires stereoselective methods.

Enantioselective Synthesis

While the synthesis of specific diastereomers is well-established, producing a single enantiomer (R or S) of a given diastereomer requires more specialized asymmetric synthesis techniques. Direct enantioselective synthesis of this specific compound is not widely reported, but general strategies could be applied. One approach involves the kinetic resolution of a racemic mixture of the isomers, for example, through enzyme-catalyzed esterification where one enantiomer reacts faster than the other. Another strategy would be to employ a chiral catalyst in the hydrogenation of the aromatic precursor, 4-hydroxyphenylacetic acid, although achieving high enantioselectivity in the hydrogenation of simple benzene rings is challenging. A more common approach for similar targets is to start from a chiral starting material (a "chiral pool" approach) that already contains the desired stereochemistry.

Diastereoselective Synthesis

The most common route to this compound is the catalytic hydrogenation of 4-hydroxyphenylacetic acid. This reaction reduces the aromatic ring to a cyclohexane ring and is inherently diastereoselective, producing a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the reaction conditions.

The choice of catalyst is paramount. Catalysts like rhodium-on-carbon (Rh/C) and ruthenium are known to favor the formation of the cis isomer under low-pressure hydrogenation conditions. In contrast, catalysts like palladium-on-carbon (Pd/C) or Raney Nickel often yield higher proportions of the more thermodynamically stable trans isomer, especially under conditions that allow for isomerization (higher temperatures, longer reaction times). nsf.gov Raney Nickel, in particular, has shown high directed diastereoselectivity for substrates with oxygen-containing directing groups. nsf.gov The solvent and any additives can also influence the stereochemical outcome by affecting how the substrate adsorbs to the catalyst surface. nsf.govnih.gov

| Catalyst | Typical Major Isomer | Rationale |

| Rh/C, Ru/C | cis | Hydrogen is delivered from the catalyst surface to the face of the ring adsorbed to it, leading to syn-addition. |

| Pd/C | trans (often) | Can facilitate isomerization of the initially formed cis product to the more stable trans product. researchgate.net |

| Raney Ni | Varies, can be highly selective | Prone to directing effects from the hydroxyl group, influencing adsorption geometry. nsf.gov |

Optimization of Reaction Conditions and Yields in this compound Production

Optimizing the production of this compound and its derivatives involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and cost. Key factors include the choice of catalyst, solvent, temperature, pressure, and reagent stoichiometry.

In the synthesis of the parent compound via hydrogenation of 4-hydroxyphenylacetic acid, optimization focuses on catalyst selection and reaction conditions to achieve the desired diastereomeric ratio. For example, studies on the hydrogenation of similar substituted phenols have shown that catalyst activity and selectivity can be modified by acid or base treatments. researchgate.net Hydrogen pressure and temperature are also critical variables; higher pressures generally increase the reaction rate but may affect selectivity. researchgate.net

For derivatization reactions, such as amidation, optimization is crucial for achieving high yields, especially with challenging or sterically hindered substrates. The performance of coupling reagents is highly dependent on the specific acid and amine being coupled. luxembourg-bio.com A screening process is often necessary to identify the optimal combination of coupling reagent, additive, base, and solvent. The table below, based on a model amidation study, illustrates how yields can vary significantly with different reagents under standardized conditions.

| Entry | Coupling Reagent | Base | Solvent | Yield (%) |

| 1 | HATU | DIPEA | DMF | 38 |

| 2 | EDC / HOBt | DIPEA | DMF | 55 |

| 3 | EDC / DMAP / HOBt (cat.) | DIPEA | ACN | 72 |

| 4 | TPTU | NMI | Aqueous/NMP | High |

| 5 | COMU | Collidine | Aqueous/NMP | High |

Data is illustrative and based on model systems to show the impact of reagent choice on reaction outcomes. nih.govluxembourg-bio.com

This systematic approach to optimization is essential for developing robust and efficient synthetic protocols for this compound and its varied derivatives.

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound are critical steps following its synthesis, primarily focused on separating the desired stereoisomer (cis or trans) from the reaction mixture and removing any unreacted starting materials or byproducts. Synthetic routes, particularly those involving the hydrogenation of an aromatic precursor like 4-hydroxyphenylacetic acid, typically yield a mixture of cis- and trans-isomers. The separation of these isomers is often challenging due to their similar physical properties but is essential for applications where specific stereochemistry is required. The primary techniques employed for purification and isolation include crystallization, chromatography, and chemical conversion.

Crystallization-Based Methods

Fractional crystallization is a widely used technique for separating stereoisomers on a larger scale. This method exploits the differences in solubility between the cis- and trans-isomers, or their respective salts, in a specific solvent or solvent system.

A common strategy involves the selective crystallization of one isomer while the other remains in the mother liquor. For analogous compounds like trans-4-hydroxycyclohexanecarboxylic acid, a mixed solvent system is effective. For instance, a crude mixture can be dissolved in a solvent like ethyl acetate and then a less polar solvent, such as petroleum ether, is added to induce precipitation. This change in solvent polarity can selectively decrease the solubility of one isomer, leading to its crystallization in a purer form.

Another approach involves converting the carboxylic acid isomers into salts (e.g., sodium or hydrochloride salts). The resulting salts often exhibit significantly different crystal lattice energies and solubilities, enhancing the efficiency of separation by crystallization. For example, in the separation of related amino-cyclohexyl acetic acid derivatives, the mixture of isomers is dissolved in a solvent like ethanol, and the hydrochloride salt is formed. Upon cooling or concentration, the less soluble trans-isomer salt precipitates, allowing for its isolation by filtration. The free acid can then be regenerated from the purified salt.

Table 1: Solvent Systems Reported for Crystallization of Cyclohexane Carboxylic Acid Derivatives

| Compound Type | Solvent System | Target Isomer Isolated | Reference Principle |

| 4-hydroxycyclohexanecarboxylate | Methanol | Crude cis/trans mix | Pulping/slurrying |

| trans-4-hydroxycyclohexanecarboxylate | Ethyl acetate / Petroleum ether | trans | Recrystallization |

| 4-amino-cyclohexyl acetic acid | Ethanol / Ether (after HCl salt formation) | trans | Salt precipitation |

This table is based on methodologies for analogous compounds and illustrates common principles.

Chromatographic Separation

For high-purity isolation, particularly on a laboratory scale, column chromatography and High-Performance Liquid Chromatography (HPLC) are indispensable. These techniques separate isomers based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: Standard column chromatography using silica gel as the stationary phase can effectively separate cis- and trans-isomers of this compound. The separation relies on the polarity difference between the isomers. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol), is typically employed. The choice of eluent is critical and is often optimized using thin-layer chromatography (TLC) beforehand.

High-Performance Liquid Chromatography (HPLC): For analytical quantification and preparative isolation of highly pure isomers, Reverse-Phase HPLC (RP-HPLC) is a powerful tool. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (commonly a mixture of water, acetonitrile, or methanol, often with a pH modifier like formic acid or acetic acid). The subtle differences in the hydrophobicity of the cis- and trans-isomers allow for their separation, resulting in distinct retention times. While standard C18 columns can be effective, specialized columns, such as those with a phenyl-hexyl phase, may offer enhanced resolution for positional isomers by providing different selectivity.

Purification of Derivatives

In some synthetic pathways, it is advantageous to purify an intermediate derivative of this compound, such as its methyl or ethyl ester. The precursor, methyl 2-(4-oxocyclohexyl)acetate, can be purified before the reduction of the ketone group. The subsequent reduction then yields the hydroxy ester, which can be separated into its cis and trans forms by chromatography. This ester derivative is often less polar and more volatile than the corresponding carboxylic acid, which can be beneficial for chromatographic separation or distillation. After separation, the pure ester isomer can be hydrolyzed under acidic or basic conditions to yield the pure this compound isomer.

This strategy of derivatization, purification, and subsequent deprotection is a common and effective method for obtaining isomerically pure compounds that are otherwise difficult to separate.

Biochemical Pathways and Metabolic Significance of 2 4 Hydroxycyclohexyl Acetic Acid

Endogenous Formation and Biosynthetic Routes

The formation of 2-(4-Hydroxycyclohexyl)acetic acid in humans is not a standard part of the primary metabolic pathways but rather emerges as a consequence of a specific metabolic defect.

Role as a Tyrosine Metabolite

This compound, in both its cis and trans isomeric forms, is recognized as a metabolite of tyrosine. hmdb.cahmdb.ca Its formation is intricately linked to the catabolic pathway of tyrosine, which is essential for breaking down this amino acid into components that can be used for energy production. wikipedia.orgnih.gov Under normal physiological conditions, the breakdown of tyrosine proceeds through a series of enzymatic reactions to ultimately yield fumarate (B1241708) and acetoacetate. wikipedia.org However, disruptions in this pathway can lead to the formation of alternative, and sometimes problematic, metabolites.

Involvement of 4-hydroxyphenylpyruvate dioxygenase (HPPD) in its Formation

The key enzyme implicated in the unusual formation of this compound is 4-hydroxyphenylpyruvate dioxygenase (HPPD). wikipedia.orgnih.gov This iron-dependent, non-heme oxygenase is responsible for the second step in tyrosine catabolism: the conversion of 4-hydroxyphenylpyruvate to homogentisate. wikipedia.orgnih.gov This reaction is complex, involving decarboxylation, substituent migration, and aromatic oxygenation. nih.govresearchgate.net

In a rare genetic disorder known as Hawkinsinuria, a specific mutation in the HPD gene, which codes for the HPPD enzyme, leads to a dysfunctional enzyme. wikipedia.orgmetabolicsupportuk.org This altered enzyme is unable to properly complete the conversion of 4-hydroxyphenylpyruvate to homogentisate. wikipedia.org Instead, a reactive intermediate, 1,2-epoxyphenyl acetic acid, is produced. wikipedia.org This intermediate is then thought to be the precursor that ultimately leads to the formation of cis- and trans-4-hydroxycyclohexylacetic acid, which are excreted in the urine of affected individuals. researchgate.net

Microbial Metabolism and Biotransformation of this compound

While the primary focus on this compound is its role in human metabolic disorders, there is evidence to suggest its involvement in microbial metabolism as well. Some studies have identified cis-4-Hydroxycyclohexylacetic acid as a microbial metabolite, indicating that certain microorganisms may have the enzymatic machinery to produce or transform this compound. hmdb.ca For instance, research on a fluorescent Pseudomonas species demonstrated that the metabolism of 2,4-xylenol was initiated by the oxidation of a methyl group, leading to the formation of various hydroxylated and carboxylated intermediates. nih.gov This highlights the capability of bacteria to perform complex biotransformations on aromatic and cyclic compounds.

Pathways of Catabolism and Excretion of this compound

In individuals with Hawkinsinuria, this compound, along with another unusual sulfur-containing amino acid called hawkinsin (B1218168), is excreted in the urine. nih.govresearchgate.net The excretion of these compounds is a hallmark of the condition. nih.gov The primary route of elimination from the body for these metabolites is through the kidneys and subsequent urination. metabolicsupportuk.org While the symptoms of metabolic acidosis and tyrosinemia associated with Hawkinsinuria tend to improve after the first year of life, the excretion of hawkinsin and 4-hydroxycyclohexylacetic acid in the urine persists throughout the individual's life. nih.govnih.gov

Detection and Quantification in Biological Matrices (e.g., Urine, Feces)

The diagnosis of conditions associated with altered this compound levels, such as Hawkinsinuria, relies on the detection and quantification of this and other related metabolites in biological samples, primarily urine. metabolicsupportuk.org Organic acid analysis of a urine sample is a key diagnostic tool used to identify the presence of tyrosine metabolites. metabolicsupportuk.org

Advanced analytical techniques are employed for the precise identification and measurement of these compounds. Gas chromatography/mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) have been used to identify novel metabolites in the urine of affected individuals. nih.gov For quantitative analysis, methods like high-performance liquid chromatography (HPLC) can be developed to measure the concentration of specific compounds in urine. nih.gov These analytical methods are crucial for confirming a diagnosis and for monitoring the metabolic status of patients.

Implications of Altered this compound Levels in Metabolic Disorders (e.g., Hawkinsinuria)

Elevated levels of this compound are a direct biochemical indicator of Hawkinsinuria, a rare, autosomal dominant inborn error of tyrosine metabolism. wikipedia.orgorpha.net This disorder is caused by a mutation in the HPD gene, leading to a defective 4-hydroxyphenylpyruvate dioxygenase enzyme. metabolicsupportuk.orgnih.gov

The clinical manifestations of Hawkinsinuria typically appear in infancy, often around the time of weaning from breast milk. wikipedia.org Symptoms include failure to thrive, metabolic acidosis, vomiting, and diarrhea. metabolicsupportuk.orgnih.gov A distinctive chlorine-like or swimming pool-like odor of the urine is also a characteristic sign. wikipedia.orgnih.gov The accumulation of tyrosine and its abnormal metabolites, including this compound and hawkinsin, is responsible for these clinical features. metabolicsupportuk.org

Interestingly, the severe symptoms of Hawkinsinuria tend to resolve as the child gets older, and they develop a tolerance for dietary phenylalanine and tyrosine. wikipedia.org However, the urinary excretion of this compound and hawkinsin continues. nih.gov This condition is distinct from another disorder related to HPPD deficiency, Tyrosinemia Type III, which is an autosomal recessive disorder characterized by a more complete deficiency of the enzyme's activity. nih.govnih.gov

Table 1: Research Findings on this compound

| Finding | Implication | Reference(s) |

|---|---|---|

| Identified as a tyrosine metabolite in patients with Hawkinsinuria. | Links the compound to a specific inborn error of tyrosine metabolism. | researchgate.net, hmdb.ca |

| Formation is due to a defect in 4-hydroxyphenylpyruvate dioxygenase (HPPD). | Pinpoints the specific enzymatic step responsible for its production in Hawkinsinuria. | wikipedia.org, nih.gov |

| Excreted in the urine of affected individuals throughout their life. | Serves as a lifelong biomarker for Hawkinsinuria. | nih.gov |

| Detected in urine via organic acid analysis, GC/MS, and HPLC. | Provides established methods for diagnosis and monitoring. | metabolicsupportuk.org, nih.gov |

| Associated with metabolic acidosis and failure to thrive in infancy. | Highlights the clinical significance of its accumulation in early life. | wikipedia.org, nih.gov |

| Also identified as a microbial metabolite. | Suggests a broader biological context beyond human metabolic disorders. | hmdb.ca |

Biological Activities and Mechanistic Studies of 2 4 Hydroxycyclohexyl Acetic Acid and Its Analogs

Investigation of Bioactivity Profiles

The bioactivity of 2-(4-Hydroxycyclohexyl)acetic acid and its analogs has been a subject of scientific inquiry, particularly concerning their potential as enzyme inhibitors. The following sections detail the findings from in vitro and in vivo investigations.

Research into the in vitro biological activity of analogs of this compound has primarily focused on their potential as inhibitors of Glycerol 3-phosphate acyltransferase (GPAT). A study on conformationally constrained GPAT inhibitors detailed the synthesis and evaluation of several cyclohexane (B81311) carboxylic and acetic acid derivatives. The inhibitory activity of these compounds was assessed in an intact mitochondrial assay, with results reported as IC50 values or as a percentage of GPAT inhibition at a concentration of 40 µg/mL.

The findings from this research indicated that the cyclohexane derivatives exhibited varied levels of GPAT inhibition. Notably, the cyclohexane carboxylic acid series was identified as being the most effective among the tested compounds. Within this series, the orientation of the hydroxyl group relative to the carboxylate and sulfonamide moieties was found to influence inhibitory activity. Specifically, compounds with the hydroxyl group in the anti- position often demonstrated higher activity.

The following table summarizes the in vitro GPAT inhibitory activity of a selection of cyclohexane acetic acid analogs.

| Compound Number | Structure | IC50 (µM) | % Inhibition at 40 µg/mL |

| 29 | cis-3-(Octylsulfonamido)-4-hydroxycyclohexaneacetic acid | >114 | 25 |

| 33 | trans-3-(Octylsulfonamido)-4-hydroxycyclohexaneacetic acid | >114 | 12 |

| 36 | cis-4-(Octylsulfonamido)-3-hydroxycyclohexaneacetic acid | >114 | 6 |

Based on a comprehensive review of the available scientific literature, specific in vivo biological activity studies for this compound and its close analogs as Glycerol 3-phosphate acyltransferase (GPAT) inhibitors have not been reported. While in vivo studies have been conducted on other cyclohexane acetic acid derivatives, such as the gabapentin prodrug XP13512, these investigations are focused on different therapeutic targets and mechanisms of action, and therefore fall outside the scope of this article. Further research is required to determine the in vivo efficacy, pharmacokinetics, and metabolic fate of this compound and its analogs in the context of GPAT inhibition.

Specific Biological Target Interactions and Ligand-Binding Studies

Understanding the specific molecular interactions between a compound and its biological target is crucial for rational drug design and development. This section explores the available data on the interactions of this compound analogs with their targets.

A thorough search of the scientific literature did not yield any specific receptor binding assay data for this compound or its direct analogs. While studies have been published on other molecules containing a hydroxycyclohexyl moiety that exhibit binding to receptors such as the cannabinoid and androgen receptors, these compounds are structurally distinct and have different biological targets. Therefore, specific information regarding the receptor binding profile of this compound and its analogs is not currently available.

As detailed in section 4.1.1, analogs of this compound have been investigated as inhibitors of Glycerol 3-phosphate acyltransferase (GPAT). GPAT is a key enzyme in the de novo synthesis of glycerolipids, catalyzing the acylation of glycerol 3-phosphate to form lysophosphatidic acid. The inhibition of GPAT is a potential therapeutic strategy for metabolic disorders.

The in vitro studies on cyclohexane acetic acid derivatives have provided insights into their inhibitory mechanism, primarily through structure-activity relationship analyses. The data suggests that the cyclohexane scaffold serves as a rigid core to present the necessary pharmacophoric elements for interaction with the enzyme's active site. The inhibitory potencies, as indicated by IC50 values and percent inhibition, demonstrate that subtle changes in the stereochemistry and substitution pattern on the cyclohexane ring can significantly impact the inhibitory activity against GPAT nih.gov. However, the detailed kinetic mechanisms of inhibition (e.g., competitive, non-competitive) have not been fully elucidated in the available literature.

To further understand the weaker than expected in vitro inhibitory activity of the cyclopentyl and cyclohexyl acids against GPAT, molecular docking simulations were performed. These in silico studies utilized the crystal structure of the soluble squash chloroplast GPAT. The docking experiments aimed to model the binding of these inhibitors within the presumed active site of the enzyme nih.gov.

The results of the docking simulations suggested that the cyclopentyl and cyclohexyl scaffolds of the synthesized inhibitors may be sterically hindered from optimally entering the enzyme's active site. This occlusion is thought to be caused by two protein loops that guard the phosphate binding region of the enzyme. This steric hindrance could explain the observed weaker inhibitory activity of these compounds compared to more planar benzoic acid-based inhibitors nih.gov. These computational findings provide a structural hypothesis for the observed in vitro data and can guide the future design of more potent GPAT inhibitors based on planar frameworks that can more readily access the active site nih.gov.

Cellular Mechanisms of Action

The biological effects of a compound are intrinsically linked to its interactions at the cellular and molecular level. Understanding these mechanisms is crucial for elucidating its therapeutic potential and role in biological systems. For this compound, research points towards its involvement in fundamental cellular processes, including the modulation of signaling pathways and the regulation of gene expression.

Effects on Cellular Signaling Pathways

This compound is classified as a histone deacetylase (HDAC) inhibitor. biosynth.com HDACs are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins. This action leads to a more compact chromatin structure, restricting the access of transcription machinery to DNA and thereby repressing gene transcription.

As an HDAC inhibitor, this compound interferes with this process. By blocking the action of HDAC enzymes, it promotes histone hyperacetylation. This results in a more relaxed chromatin structure, which facilitates the binding of transcription factors and RNA polymerase to DNA, leading to the activation of gene transcription. This mechanism is a key signaling pathway through which the compound can exert its biological effects, which may include influences on cell cycle progression, differentiation, and apoptosis. Some studies suggest that the compound may possess cytotoxic effects, which could be explored for potential anti-cancer treatments, though further research is required to fully understand these mechanisms. biosynth.com

Impact on Gene Expression and Protein Synthesis

The primary mechanism by which this compound impacts gene expression and subsequent protein synthesis is through its activity as an HDAC inhibitor. biosynth.com The regulation of gene expression is a fundamental process for cellular function, and its modulation can have profound effects.

By preventing the deacetylation of histones, this compound can lead to the upregulation of specific genes that are normally silenced. This alteration in the transcriptional landscape of the cell leads to changes in the levels of various proteins, which in turn mediate the compound's broader biological activities. For instance, its potential effects on hematopoiesis (the formation of blood cells) are likely linked to its ability to alter the expression of genes critical for blood cell development and differentiation. biosynth.com The inhibition of protein synthesis can also be a downstream effect of altered gene expression, influencing various cellular developmental processes. nih.gov

Stereoisomer-Specific Biological Activity

Stereochemistry plays a significant role in pharmacology, as different spatial arrangements of atoms in a molecule can lead to distinct biological and toxicological effects. nih.gov this compound exists as stereoisomers, primarily cis and trans isomers, which differ in the spatial orientation of the hydroxyl and acetic acid groups relative to the cyclohexane ring.

Systematic investigations have shown that a significant fraction of stereoisomeric pairs exhibit different bioactivities. nih.gov This principle appears to hold true for this compound. The cis and trans isomers are recognized as distinct chemical entities with separate CAS Registry Numbers. angelpharmatech.com Notably, the trans-isomer, specifically trans-4-Hydroxycyclohexylacetic acid, has been associated with the inborn metabolic disorder hawkinsinuria in humans. This specific biological context for one isomer underscores the potential for stereoisomer-specific activities and metabolic pathways for this compound. The differential interaction of stereoisomers with chiral biological macromolecules like enzymes and receptors is the basis for these varied effects.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by making targeted chemical modifications. For this compound, the carboxylic acid and hydroxyl moieties are key functional groups that are critical for its biological interactions.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a common feature in many biologically active molecules and often serves as a crucial interaction point with biological targets. It can act as both a hydrogen bond donor and acceptor and can participate in ionic or salt-bridge interactions with receptors. drugdesign.org

In the context of this compound and its analogs, modifications to this group are predicted to have a significant impact on activity. For instance, converting the carboxylic acid to an ester or an amide would eliminate its ability to act as a strong hydrogen bond donor or to form a salt bridge, which often leads to a complete loss of biological activity. drugdesign.org SAR studies on other cyclic acid derivatives have shown that the presence and position of the acidic group are vital for potency. For example, in a series of indan acid derivatives, changing from a simple carboxylic acid to an acetic acid functionality was found to increase analgesic potency, suggesting that the length and flexibility of the acidic side chain are important tuning parameters. core.ac.uk

| Modification | Potential Interaction Affected | Predicted Impact on Activity |

| Esterification | Hydrogen Bond Donor, Salt Bridge | Significant Decrease / Loss |

| Amide Formation | Hydrogen Bond Donor, Salt Bridge | Significant Decrease / Loss |

| Bioisosteric Replacement (e.g., with tetrazole) | Acidity, H-bonding pattern | Variable, potential retention of activity |

| Chain Extension/Contraction | Spatial orientation, pKa | May increase or decrease activity |

Modifications of the Hydroxyl Group

The hydroxyl group on the cyclohexane ring is another key functional group that can participate in hydrogen bonding with a biological target, typically acting as a hydrogen bond donor. drugdesign.org Its presence and stereochemistry (cis vs. trans) can significantly influence binding affinity and specificity.

| Modification | Potential Interaction Affected | Predicted Impact on Activity |

| Conversion to Ether (e.g., Methoxy) | Hydrogen Bond Donor | Significant Decrease / Loss |

| Esterification (e.g., Acetate) | Hydrogen Bond Donor | Significant Decrease / Loss |

| Removal of Hydroxyl Group | Hydrogen Bonding | Complete Loss of specific activity |

| Inversion of Stereochemistry (cis to trans) | Orientation of H-bond | Altered activity or selectivity |

Substitutions on the Cyclohexane Ring

The biological activity of this compound analogs can be significantly influenced by the nature and position of substituents on the cyclohexane ring. Research into related cyclohexane derivatives has demonstrated that modifications to this core structure can modulate potency and selectivity for their biological targets. While comprehensive structure-activity relationship (SAR) studies specifically for this compound as a histone deacetylase (HDAC) inhibitor are not extensively detailed in publicly available literature, general principles from related compounds can be extrapolated.

For instance, in a series of cyclohexane carboxylic acid derivatives designed as glycerol 3-phosphate acyltransferase (GPAT) inhibitors, the positioning of substituents on the cyclohexane ring was found to be a critical determinant of inhibitory activity. Although a different biological target, this study underscores the principle that the spatial arrangement of functional groups on the cyclohexane scaffold dictates molecular interactions and, consequently, biological effect.

HDAC inhibitors typically possess a three-part pharmacophore: a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The 4-hydroxycyclohexyl moiety of this compound serves as a cap group. Substitutions on this ring could therefore influence surface recognition at the HDAC active site. For example, the introduction of bulky or lipophilic groups could enhance van der Waals interactions with hydrophobic pockets on the enzyme surface, potentially increasing inhibitory potency. Conversely, the addition of polar substituents might favor interactions with different regions of the target protein or alter the compound's solubility and cell permeability.

The following table summarizes hypothetical effects of substitutions on the cyclohexane ring based on general principles of medicinal chemistry and SAR of other HDAC inhibitors.

| Substitution Position | Substituent Type | Potential Impact on Biological Activity |

| C1, C2, C3, C5, C6 | Small alkyl groups | May increase lipophilicity, potentially enhancing cell permeability and binding to hydrophobic pockets. |

| C1, C2, C3, C5, C6 | Polar groups (e.g., -OH, -NH2) | Could form additional hydrogen bonds with the target enzyme, potentially increasing potency, but may also decrease cell permeability. |

| Multiple positions | Bulky groups | May lead to steric hindrance, reducing binding affinity, or could be optimized to fit specific sub-pockets of the enzyme. |

It is important to note that these are generalized predictions, and the actual effect of any given substitution would need to be determined empirically through synthesis and biological testing.

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and this compound is no exception. The compound exists as two geometric isomers: cis-2-(4-Hydroxycyclohexyl)acetic acid and trans-2-(4-Hydroxycyclohexyl)acetic acid. The spatial orientation of the hydroxyl and acetic acid groups relative to the cyclohexane ring differs between these isomers, which can lead to significant differences in their interaction with biological targets.

The three-dimensional shape of a molecule is crucial for its ability to bind to the active site of an enzyme. For HDAC inhibitors, the precise positioning of the zinc-binding group, the linker, and the cap group is essential for effective inhibition. The cis and trans isomers of this compound will present the acetic acid and hydroxycyclohexyl moieties in different orientations. One isomer may fit more favorably into the active site of an HDAC enzyme than the other, leading to a higher binding affinity and greater inhibitory potency.

The following table illustrates the potential differences in biological activity that could arise from the stereochemistry of this compound.

| Isomer | Relative Orientation of Substituents | Potential Biological Implication |

| cis | Hydroxyl and acetic acid groups are on the same side of the cyclohexane ring. | May adopt a conformation that either enhances or hinders optimal binding to the HDAC active site. |

| trans | Hydroxyl and acetic acid groups are on opposite sides of the cyclohexane ring. | The alternative conformation may lead to a different binding affinity and, consequently, a different level of biological activity compared to the cis isomer. |

Further research is necessary to isolate and test the individual stereoisomers of this compound to definitively determine the impact of their stereochemistry on HDAC inhibition.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations for this compound Analogs

The therapeutic potential of any drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. For analogs of this compound, these considerations are crucial for their development as potential therapeutic agents.

Absorption and Distribution Studies

The absorption and distribution of a drug determine its concentration at the target site and, therefore, its efficacy. For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. The physicochemical properties of this compound analogs, such as their lipophilicity, polarity, and molecular size, will significantly influence their absorption.

Studies on related small molecule HDAC inhibitors, such as butyric acid and valproic acid, have shown that their absorption can be rapid, but their distribution, particularly into the brain, can be limited. The cyclohexane ring in this compound analogs increases lipophilicity compared to simple short-chain fatty acid HDAC inhibitors, which may influence absorption and distribution.

The following table outlines the key parameters in absorption and distribution studies and their relevance to this compound analogs.

| PK Parameter | Description | Relevance for this compound Analogs |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A higher oral bioavailability is generally desirable for convenient dosing. The structure of the analog will influence this. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | A larger Vd may indicate greater distribution into tissues, which could be beneficial if the target tissue is outside the central circulation. |

| Plasma Protein Binding | The degree to which a drug binds to proteins in the blood. | High plasma protein binding can limit the amount of free drug available to exert its effect and to be distributed to tissues. |

Specific absorption and distribution data for this compound and its analogs are not currently available in published literature, highlighting an area for future research.

Metabolism and Excretion Profiles

The metabolism and excretion of a drug determine its duration of action and potential for accumulation and toxicity. Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds that can be more easily excreted by the kidneys.

Studies on the metabolism of cyclohexane carboxylic acid in microorganisms have shown that it can be hydroxylated and further metabolized. In humans, it is likely that this compound and its analogs would undergo Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism. The hydroxyl group on the cyclohexane ring provides a potential site for glucuronidation.

The primary routes of excretion for small molecule drugs are through the urine and feces. The rate of excretion, often expressed as clearance (CL), is a key determinant of the drug's half-life (t½). Research on other small molecule HDAC inhibitors has shown that they are often predominantly excreted via the kidneys.

The table below summarizes important parameters related to metabolism and excretion.

| PK Parameter | Description | Relevance for this compound Analogs |

| Metabolism | The chemical alteration of a drug by the body. | The metabolic profile will determine the active and inactive metabolites and can influence the drug's efficacy and potential for drug-drug interactions. |

| Half-life (t½) | The time required for the concentration of a drug in the body to be reduced by half. | A suitable half-life is important for maintaining therapeutic concentrations with a convenient dosing schedule. |

| Clearance (CL) | The volume of plasma from which a drug is completely removed per unit time. | Clearance is a measure of the body's efficiency in eliminating a drug. |

Detailed metabolism and excretion studies are essential to fully characterize the pharmacokinetic profile of this compound analogs.

Dose-Response Relationships in Biological Systems

The relationship between the dose of a drug and the biological response it produces is a fundamental concept in pharmacology. For an HDAC inhibitor like this compound, the dose-response relationship describes how the degree of HDAC inhibition and the subsequent cellular effects (e.g., cell cycle arrest, apoptosis) change with increasing concentrations of the compound.

Dose-response curves are typically sigmoidal and are used to determine key pharmacodynamic parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate greater potency.

The potency of this compound and its analogs would likely vary against different HDAC isoforms. Many HDAC inhibitors exhibit some degree of isoform selectivity, which can be advantageous in targeting specific diseases while minimizing off-target effects. For example, some HDAC inhibitors are more potent against Class I HDACs (HDAC1, 2, 3, and 8) which are often dysregulated in cancer.

The following table presents hypothetical IC50 values for this compound against different HDAC isoforms to illustrate the concept of a dose-response relationship and isoform selectivity. These values are for illustrative purposes only as specific experimental data for this compound is not available.

| HDAC Isoform | Hypothetical IC50 (nM) | Implication |

| HDAC1 | 50 | High potency against this Class I HDAC. |

| HDAC2 | 75 | Moderate potency. |

| HDAC3 | 150 | Lower potency compared to HDAC1 and HDAC2. |

| HDAC6 | >1000 | Low potency, suggesting selectivity for Class I over this Class IIb HDAC. |

Understanding the dose-response relationship is critical for determining the therapeutic window of a drug—the range of doses that produces a therapeutic effect without causing significant toxicity. Further preclinical studies are required to establish the precise dose-response relationships for this compound and its analogs in various biological systems.

Advanced Spectroscopic and Computational Studies on 2 4 Hydroxycyclohexyl Acetic Acid

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure and dynamic behavior of molecules over time. For 2-(4-Hydroxycyclohexyl)acetic acid, these studies would be crucial to determine its preferred shapes and how it interacts with its environment.

Preferred Conformations of the Cyclohexyl Ring

The cyclohexane (B81311) ring is not planar and primarily exists in a low-energy chair conformation to minimize angular and torsional strain. For a disubstituted cyclohexane like this compound, the substituents (the hydroxyl group and the acetic acid group) can be in either axial or equatorial positions. This gives rise to different stereoisomers (cis and trans) and, within each, different conformational isomers.

The trans isomer, with one substituent axial and the other equatorial (a,e) or both equatorial (e,e), and the cis isomer, with both substituents on the same side (a,e or e,a), would be analyzed. The chair conformation is the most stable. The relative stability of these conformers is largely dictated by the steric bulk of the substituents. Generally, conformers with bulky groups in the equatorial position are energetically favored to avoid 1,3-diaxial interactions, which are a source of steric strain.

Molecular mechanics and quantum mechanics calculations would be employed to determine the energy of each possible conformation. The acetic acid moiety is larger than the hydroxyl group, and thus it is strongly preferred to be in the equatorial position. In the most stable conformation of the trans isomer, both the hydroxyl and the acetic acid groups would likely occupy equatorial positions. For the cis isomer, one group must be axial while the other is equatorial; the conformation with the larger acetic acid group in the equatorial position would be the more stable one.

Table 1: Predicted Relative Stability of this compound Conformers

| Isomer | Substituent Positions (OH, CH₂COOH) | Predicted Relative Stability |

|---|---|---|

| trans | Equatorial, Equatorial (e,e) | Most Stable |

| trans | Axial, Axial (a,a) | Least Stable |

| cis | Equatorial, Axial (e,a) | Less Stable |

Note: This table is predictive and based on general principles of conformational analysis. Actual energy differences would need to be quantified by specific computational studies.

Intra- and Intermolecular Interactions

Molecular dynamics simulations can provide detailed insights into the non-covalent interactions that govern the behavior of this compound.

Intermolecular Interactions: In a condensed phase (liquid or solid) or in solution, intermolecular hydrogen bonding would be significant. The hydroxyl and carboxylic acid groups are both excellent hydrogen bond donors and acceptors. This would lead to the formation of dimers and larger aggregates. MD simulations in a solvent like water would reveal the solvation structure, showing how water molecules arrange themselves around the hydrophilic and hydrophobic parts of the molecule. Such simulations have been used to study the behavior of various molecules in solution researchgate.net.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity.

Molecular Orbitals and Electron Density Distribution

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity.

HOMO: For a carboxylic acid, the HOMO is typically localized on the non-bonding p-orbitals of the oxygen atoms of the carboxyl group mdpi.com. This region is electron-rich and represents the site most likely to donate electrons in a chemical reaction (a nucleophilic site).

LUMO: The LUMO is generally an antibonding π* orbital associated with the carbonyl (C=O) group mdpi.com. This is an electron-deficient region, making it susceptible to attack by nucleophiles.

Electron Density: A map of the electron density would show a high concentration of electrons around the oxygen atoms of the hydroxyl and carboxylic acid groups, consistent with their high electronegativity. The cyclohexyl ring would constitute the more nonpolar region of the molecule.

Table 2: Predicted Frontier Orbital Characteristics

| Orbital | Predicted Location | Implication |

|---|---|---|

| HOMO | Oxygen atoms of the carboxyl and hydroxyl groups | Site of electron donation (nucleophilic character) |

| LUMO | Carbonyl carbon of the acetic acid group | Site of electron acceptance (electrophilic character) |

Reactivity Predictions Based on Electronic Properties

The electronic properties calculated through quantum chemistry can be used to predict the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

The distribution of electrostatic potential on the molecular surface would highlight the electron-rich (negative potential, typically around the oxygen atoms) and electron-poor (positive potential, around the acidic hydrogen and carbonyl carbon) regions. This information is invaluable for predicting how the molecule will interact with other reagents. For instance, the negative regions are prone to attack by electrophiles, while the positive regions are targets for nucleophiles. Key reactions like esterification of the carboxylic acid would be predicted to occur at the carbonyl carbon smolecule.com.

Molecular Docking and Drug Design Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of modern drug discovery.

Given that this compound has been investigated for potential anti-inflammatory and pain management applications and is classified as a potential histone deacetylase (HDAC) inhibitor, molecular docking studies would be highly relevant hmdb.canih.gov.

In a hypothetical docking study, this compound would be docked into the active site of a target protein, such as an HDAC or a cyclooxygenase (COX) enzyme. The calculations would predict the binding affinity (a measure of how strongly the ligand binds) and the specific interactions responsible for this binding. Key interactions would likely involve:

Hydrogen bonding: The hydroxyl and carboxylic acid groups forming hydrogen bonds with amino acid residues in the active site.

Ionic interactions: If the carboxylic acid is deprotonated, it could form a salt bridge with a positively charged residue like lysine (B10760008) or arginine.

Hydrophobic interactions: The nonpolar cyclohexane ring could fit into a hydrophobic pocket of the protein.

The results of such docking studies could guide the synthesis of more potent and selective derivatives for therapeutic use. For example, modifying the substituents on the cyclohexane ring could enhance binding affinity or improve selectivity for a specific enzyme isoform nih.gov. While no specific docking studies for this compound are published, the methodology is well-established for similar molecules fip.org.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Arginine |

| Cyclohexane |

| Formic acid |

| Lysine |

Ligand-Target Interactions Prediction (e.g., with mitofusin)

The prediction of how a ligand like this compound might interact with a biological target is a cornerstone of modern drug discovery. Computational modeling allows for the simulation of these interactions, providing insights into the binding affinity and mode of action. One area of interest for molecules containing the 4-hydroxycyclohexyl moiety is the activation of mitofusins, which are proteins that play a crucial role in mitochondrial fusion. nih.govnih.gov

Mitochondrial fragmentation is a hallmark of several neurodegenerative diseases, making the development of small molecule mitofusin activators a promising therapeutic strategy. nih.gov Although this compound itself is not a direct mitofusin activator, its structural motifs are incorporated into more complex molecules that do exhibit this activity. These activators are designed to mimic the side chains of amino acids that regulate the conformation of mitofusin proteins. nih.gov

Pharmacophore-based rational drug design has been employed to create analogs that can enhance mitochondrial fusion. In this context, the trans-(1r,4r)-4-hydroxycyclohexyl group is a key component. nih.gov Modeling studies have shown that the orientation of this group is critical for the molecule's ability to interact with the target protein. For instance, in certain designed activators, the trans-4-hydroxycyclohexyl-1-amino group is oriented to avoid steric hindrance with amino acid residues like Leu57 in the target protein, which is crucial for its binding and subsequent biological activity. nih.gov

The interaction of these small molecule activators with mitofusins is believed to induce a "relaxed" protein conformation, which is more favorable for mitochondrial fusion. This is thought to occur through competition with endogenous peptide-peptide interactions that maintain a folded, less active state of the mitofusin protein. nih.gov

Table 1: Predicted Interaction Data for Mitofusin Activator Analogs Containing a 4-Hydroxycyclohexyl Moiety

| Analog Feature | Predicted Interaction | Target Residue (Example) | Consequence |

| trans-4-hydroxycyclohexyl group | Favorable orientation | Leu57 | Avoids steric clash, promotes binding |

| Amide carbonyl | Mimics amino acid | Met376 | Occupies similar space, contributes to binding |

| Cycloalkyl linker | Provides structural scaffold | - | Positions key interacting groups optimally |

De Novo Drug Design Methodologies

De novo drug design involves the creation of novel molecular structures with desired pharmacological properties, often with the aid of computational algorithms. nih.gov This approach is particularly useful when a target is known, but lead compounds are scarce. The methodologies can be broadly categorized into two types: ligand-based and structure-based design.

In the context of this compound, its structure represents a valuable fragment that can be used in de novo design. Fragment-based drug discovery (FBDD) is a powerful strategy where small, low-affinity molecules (fragments) that bind to the target are identified and then grown or linked together to produce a high-affinity lead compound. The 4-hydroxycyclohexylacetic acid scaffold, with its combination of a rigid ring system and a flexible acidic side chain, presents multiple points for chemical modification and elaboration.

Generative models, a class of machine learning algorithms, are increasingly being used for de novo design. These models can learn from vast databases of known chemical structures and their properties to generate novel molecules with specific desired attributes, such as high binding affinity for a target, good synthetic accessibility, and favorable drug-likeness profiles (e.g., QED score). nih.gov A fragment like this compound could be used as a seed or a constraint in such generative models to ensure the new molecules contain this core structure.

Table 2: Application of De Novo Design Methodologies with a this compound-like Fragment

| Design Methodology | Strategy | Role of the Fragment | Desired Outcome |

| Fragment-Based Growing | Start with the fragment bound to the target | The core scaffold to be elaborated with additional chemical groups | A larger molecule with increased potency and specificity |

| Fragment Linking | Connect two or more different fragments bound to the target | One of the fragments to be linked | A single molecule with a combined and enhanced binding affinity |

| Generative Models | Use the fragment as a seed or substructure constraint | A starting point for the generation of novel molecules | A diverse set of new compounds containing the desired core |

NMR and Mass Spectrometry for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable analytical techniques for the structural elucidation and purity assessment of organic compounds like this compound.

NMR Spectroscopy: Predicted ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms in the molecule. hmdb.ca In the ¹H NMR spectrum, one would expect to see signals corresponding to the protons on the cyclohexane ring, the methylene (B1212753) protons of the acetic acid group, and the hydroxyl proton. The chemical shifts and coupling patterns of the cyclohexane protons would be indicative of whether the molecule is in a cis or trans conformation.

Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (molar mass 158.19 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected. biosynth.comnih.gov Fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl group, the loss of the carboxyl group (COOH), or cleavage of the acetic acid side chain.

Table 3: Predicted and Expected Spectroscopic Data for this compound